1,2-Dipyridin-4-ylethanamine;trihydrochloride
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Overview
Description
1,2-Dipyridin-4-ylethanamine;trihydrochloride is a chemical compound known for its unique structure and properties. It consists of two pyridine rings attached to an ethanamine backbone, and it is commonly used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dipyridin-4-ylethanamine;trihydrochloride typically involves the reaction of pyridine derivatives with ethanamine under controlled conditions. One common method includes the use of 4-pyridinecarboxaldehyde and 1,2-diaminoethane, followed by purification and conversion to the trihydrochloride salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dipyridin-4-ylethanamine;trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyridine rings are substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
1,2-Dipyridin-4-ylethanamine;trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Mechanism of Action
The mechanism by which 1,2-Dipyridin-4-ylethanamine;trihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridine rings can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, affecting its biological activity .
Comparison with Similar Compounds
1,2-Dipyridin-4-ylethane-1,2-diol: This compound has similar structural features but includes hydroxyl groups instead of amine groups.
1,2-Bis(4-pyridyl)ethylene glycol: Another related compound with glycol groups replacing the ethanamine backbone.
Uniqueness: 1,2-Dipyridin-4-ylethanamine;trihydrochloride is unique due to its specific combination of pyridine rings and ethanamine backbone, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industry .
Properties
IUPAC Name |
1,2-dipyridin-4-ylethanamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.3ClH/c13-12(11-3-7-15-8-4-11)9-10-1-5-14-6-2-10;;;/h1-8,12H,9,13H2;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIPJCXTUIWSKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C2=CC=NC=C2)N.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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